molecular formula C9H7BrF2O2 B8194701 Methyl 4-bromo-3-(difluoromethyl)benzoate

Methyl 4-bromo-3-(difluoromethyl)benzoate

Cat. No.: B8194701
M. Wt: 265.05 g/mol
InChI Key: DVIUYXNLLVZDJM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(difluoromethyl)benzoate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-(difluoromethyl)benzoate typically involves the bromination and difluoromethylation of methyl benzoate derivatives. One common method includes the following steps:

    Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.

    Difluoromethylation: The brominated intermediate is then subjected to difluoromethylation using difluoromethylating agents like difluoromethyl iodide (CF2HI) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(difluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The difluoromethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: Methyl 4-bromo-3-(difluoromethyl)benzyl alcohol.

    Oxidation: 4-bromo-3-(difluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(difluoromethyl)benzoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a difluoromethyl group.

    Methyl 4-bromo-3-(trifluoromethyl)benzoate: Contains a trifluoromethyl group, which can influence its reactivity and biological activity differently.

Uniqueness

Methyl 4-bromo-3-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and physical properties. The difluoromethyl group can significantly impact the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-bromo-3-(difluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIUYXNLLVZDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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